
Triphenylene, 1,2-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenylene, 1,2-dihydro- is a derivative of triphenylene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. This compound is known for its planar structure and delocalized 18-π-electron system, which contributes to its stability and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triphenylene, 1,2-dihydro- can be synthesized through various methods. One common approach involves the trimerization of benzyne, which can be generated in situ from suitable precursors . Another method includes trapping benzyne with a biphenyl derivative . Additionally, the nickel-mediated Yamamoto coupling of o-dibromoarenes has been demonstrated as an efficient way to prepare substituted triphenylenes .
Industrial Production Methods
Industrial production of triphenylene and its derivatives often involves the isolation of these compounds from coal tar, a byproduct of coal processing . The compounds can then be further purified and modified through various chemical reactions to obtain the desired derivatives.
Análisis De Reacciones Químicas
Types of Reactions
Triphenylene, 1,2-dihydro- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where hydrogen atoms on the aromatic rings are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrogenated derivatives. Substitution reactions can produce a wide range of functionalized triphenylene derivatives.
Aplicaciones Científicas De Investigación
Triphenylene, 1,2-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: Triphenylene derivatives are used in the development of organic semiconductors and liquid crystalline materials .
Mecanismo De Acción
The mechanism by which triphenylene, 1,2-dihydro- exerts its effects is primarily related to its planar structure and delocalized π-electron system. These features allow it to interact with various molecular targets, including enzymes and receptors, through π-π stacking interactions and other non-covalent interactions . The specific pathways involved depend on the particular application and the nature of the derivative being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Chrysene
- Benz[a]anthracene
- Benzo[c]phenanthrene
- Tetracene
Uniqueness
Triphenylene, 1,2-dihydro- is unique among its similar compounds due to its higher resonance stability and resistance to hydrogenation . This stability makes it particularly attractive for use in materials science and organic electronics, where stable, planar molecules are essential for efficient charge transport and other properties.
Propiedades
Número CAS |
68151-18-8 |
|---|---|
Fórmula molecular |
C18H14 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
1,2-dihydrotriphenylene |
InChI |
InChI=1S/C18H14/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-5,7-11H,6,12H2 |
Clave InChI |
KUAFOUVGEDCTEN-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
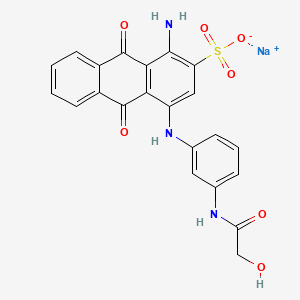
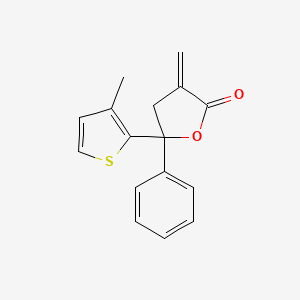

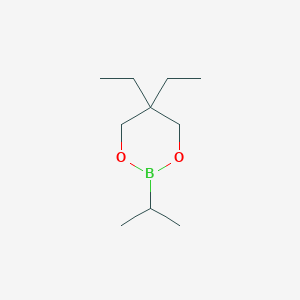
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
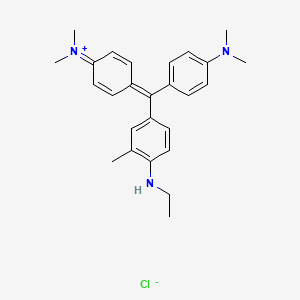
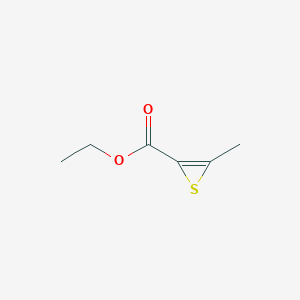
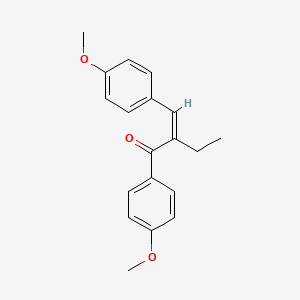
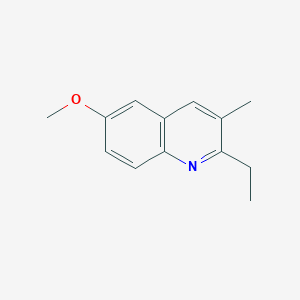
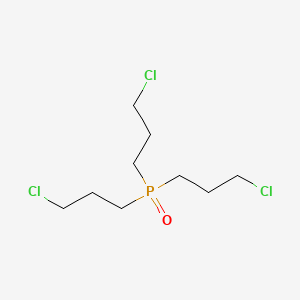
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
